2-Isopropylbenzonitrile

Description

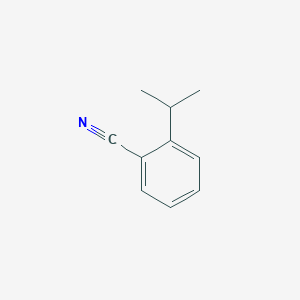

2-Isopropylbenzonitrile (CAS: Not explicitly provided; IUPAC name: benzonitrile with an isopropyl group at the 2-position) is an aromatic nitrile compound characterized by a benzene ring substituted with a nitrile (-CN) group at position 1 and an isopropyl (-CH(CH₃)₂) group at position 2. This structure imparts distinct physicochemical properties, including moderate polarity, lipophilicity, and reactivity typical of nitriles. The compound is of interest in organic synthesis, pharmaceuticals, and agrochemicals due to its functional groups and steric profile .

Properties

CAS No. |

40751-52-8 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

2-propan-2-ylbenzonitrile |

InChI |

InChI=1S/C10H11N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 |

InChI Key |

LRKBACPCJTXJNF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1C#N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Isopropylbenzonitrile vs. 4-Isopropylbenzonitrile: The positional isomerism significantly impacts electronic and steric properties. The para-substituted analog likely exhibits higher symmetry, influencing crystallinity and melting points .

This compound vs. 4-(Trans-4-Propylcyclohexyl)benzonitrile :

The cyclohexyl group in the latter increases molecular weight and steric bulk, likely elevating boiling points and reducing solubility in polar solvents compared to this compound. The trans configuration may enhance thermal stability .

Functional Group Variations

- Nitrile vs. Amide Derivatives: Compared to 2-Amino-N-isopropylbenzamide (), this compound lacks the amide (-CONH-) linkage. The nitrile group is more reactive toward hydrolysis (forming carboxylic acids) and reduction (forming amines), whereas the amide is more stable and participates in hydrogen bonding, affecting solubility and biological activity .

- Amino-Substituted Analogs: 2-(Cyclobutylamino)benzonitrile () replaces the isopropyl group with a cyclobutylamino moiety.

Alkyl Chain and Branching Effects

- This compound vs. Isobutyronitrile (2-Methylpropionitrile) :

Isobutyronitrile () is a simpler aliphatic nitrile. The absence of an aromatic ring reduces π-π stacking interactions, leading to lower boiling points and higher volatility. The branched isopropyl group in this compound enhances lipophilicity compared to linear alkyl nitriles .

Physicochemical Property Trends (Inferred)

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|

| This compound | ~161.2 | 220–240 (est.) | 15–25 (est.) | Low |

| 4-Isopropylbenzonitrile | ~161.2 | 230–250 (est.) | 30–40 (est.) | Low |

| 4-(Trans-4-Propylcyclohexyl)benzonitrile | ~243.4 | 300–320 (est.) | 50–60 (est.) | Very Low |

| 2-(Cyclobutylamino)benzonitrile | ~188.3 | 260–280 (est.) | <0 (est.) | Moderate (in acid) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.